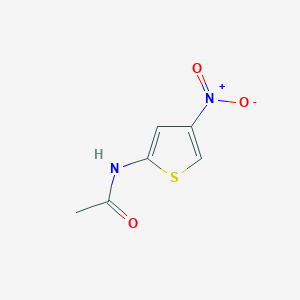![molecular formula C8H7N3 B15348696 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine CAS No. 585528-68-3](/img/structure/B15348696.png)
5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine is a heterocyclic compound characterized by its fused ring structure, which includes a triazole and an azepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclization of a triazole derivative with a suitable azepine precursor in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule in drug discovery.
Medicine: It may have therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine can be compared to other similar heterocyclic compounds, such as triazoles and azepines. While these compounds share some structural similarities, this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
Triazoles
Azepines
Tetrazines
Thiadiazoles
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
585528-68-3 |
|---|---|
Molekularformel |
C8H7N3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
2,4,5-triazatricyclo[7.1.1.02,6]undeca-1(10),3,6,8-tetraene |
InChI |
InChI=1S/C8H7N3/c1-2-8-10-9-5-11(8)7-3-6(1)4-7/h1-3,5,10H,4H2 |
InChI-Schlüssel |
UJCIGTFJVDMOCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=C3NN=CN3C1=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,7-Naphthalenedisulfonic acid, 4-[[4-[(3,6-disulfo-1-naphthalenyl)azo]-1-naphthalenyl]azo]-3-hydroxy-, tetrasodium salt](/img/structure/B15348643.png)

![N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B15348661.png)




![7-[(4-Nitrophenoxy)-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxyheptanoate](/img/structure/B15348685.png)

